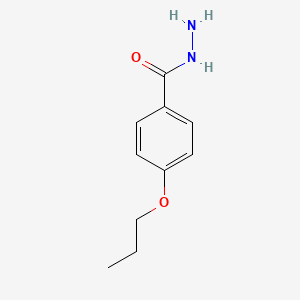

4-Propoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDVPMYHIZEJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366264 | |

| Record name | 4-propoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-60-5 | |

| Record name | 4-propoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Protocol: Synthesis and Characterization of 4-Propoxybenzohydrazide

Executive Summary

4-Propoxybenzohydrazide (CAS: 202193-76-2) is a critical intermediate in the synthesis of liquid crystalline materials, antimicrobial Schiff bases, and bioactive heterocyclic compounds (e.g., 1,3,4-oxadiazoles). Its structural core—a rigid benzene ring linked to a flexible propoxy tail and a reactive hydrazide group—serves as an ideal mesogen for supramolecular assembly.

This technical guide outlines a high-yield, two-step synthesis protocol starting from commercially available ethyl 4-hydroxybenzoate . The method prioritizes purity and scalability, utilizing a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize side reactions such as N-alkylation or azine formation. The pathway disconnects the target molecule at the amide bond (hydrazide formation) and the phenolic ether bond (alkylation).

Figure 1: Forward synthetic route from ethyl 4-hydroxybenzoate to 4-propoxybenzohydrazide.

Safety & Pre-requisites

Critical Hazard Warnings:

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double-gloving (nitrile).[1] Avoid contact with metals which can catalyze decomposition.[1]

-

n-Propyl Bromide: Alkylating agent; potential neurotoxin.

-

Acetone/Ethanol: Highly flammable solvents.

Equipment:

-

Three-neck round-bottom flasks (250 mL, 500 mL)

-

Reflux condensers with CaCl₂ guard tubes

-

Magnetic stirrer with hot plate[1]

-

Vacuum filtration setup (Buchner funnel)[1]

Step-by-Step Synthesis Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert ethyl 4-hydroxybenzoate to ethyl 4-propoxybenzoate. Mechanism: SN2 nucleophilic substitution.

| Reagent | MW ( g/mol ) | Equiv. | Qty (Scale) | Role |

| Ethyl 4-hydroxybenzoate | 166.17 | 1.0 | 16.6 g (0.1 mol) | Substrate |

| n-Propyl Bromide | 122.99 | 1.2 | 14.8 g (~11 mL) | Alkylating Agent |

| Potassium Carbonate (anhydrous) | 138.21 | 2.0 | 27.6 g | Base |

| Acetone (Dry) | 58.08 | Solvent | 150 mL | Solvent |

| Potassium Iodide (Catalytic) | 166.00 | 0.1 | 1.6 g | Catalyst (Finkelstein) |

Procedure:

-

Activation: In a 500 mL round-bottom flask, dissolve ethyl 4-hydroxybenzoate in dry acetone. Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add n-propyl bromide and catalytic KI. The KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

-

Reflux: Heat the mixture to reflux (approx. 56-60°C) for 8–12 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (lower R_f) should disappear; the ether product (higher R_f) will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KBr, K₂CO₃) and wash the cake with fresh acetone.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a pale yellow oil or low-melting solid.

-

-

Purification: If necessary, dissolve the residue in diethyl ether, wash with 5% NaOH (to remove unreacted phenol), then water and brine. Dry over Na₂SO₄ and evaporate.

-

Yield Expectation: 85–95%.

-

Step 2: Hydrazinolysis

Objective: Convert ethyl 4-propoxybenzoate to 4-propoxybenzohydrazide. Mechanism: Nucleophilic Acyl Substitution.

| Reagent | MW ( g/mol ) | Equiv. | Qty (Scale) | Role |

| Ethyl 4-propoxybenzoate | 208.25 | 1.0 | 20.8 g (0.1 mol) | Intermediate |

| Hydrazine Hydrate (80% or 99%) | 50.06 | 5.0 | 25.0 g (~24 mL) | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Solvent |

Procedure:

-

Dissolution: Dissolve the crude ethyl 4-propoxybenzoate in absolute ethanol in a 250 mL round-bottom flask.

-

Addition: Add hydrazine hydrate slowly with stirring.

-

Note: A large excess (5 equiv.) is crucial to prevent the formation of the dimer N,N'-bis(4-propoxybenzoyl)hydrazine.

-

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Observation: The solution usually becomes clear, and upon extended refluxing, the product may begin to precipitate if the concentration is high.

-

-

Isolation:

-

Concentrate the reaction mixture to approx. 1/3 volume.

-

Cool the flask in an ice bath (0–5°C) for 1 hour. White crystalline solid should precipitate.

-

Filter the solid and wash with cold ethanol (2 x 10 mL) and then cold water (to remove excess hydrazine).

-

-

Recrystallization: Recrystallize from hot ethanol to obtain pure white needles.

-

Yield Expectation: 75–85%.[2]

-

Mechanistic Insight

The hydrazinolysis proceeds via a tetrahedral intermediate. The high nucleophilicity of hydrazine (alpha-effect) drives the displacement of the ethoxy group.

Figure 2: Mechanism of nucleophilic acyl substitution converting the ester to the hydrazide.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare experimental data against these expected values.

Melting Point

-

Expected Range: 130–140°C (Dependent on polymorphs).

-

Note: A sharp melting point (<2°C range) indicates high purity. Broadening suggests residual solvent or dimer impurity.

Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Hydrazide) | 3200–3350 | Stretching (Doublet) |

| C=O (Amide I) | 1640–1660 | Stretching |

| C-O-C (Ether) | 1240–1260 | Asymmetric Stretching |

| C-H (Aliphatic) | 2850–2960 | Propyl chain stretching |

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.60 | Singlet (Broad) | 1H | -CONH - |

| 7.80 | Doublet (J=8.8 Hz) | 2H | Ar-H (Ortho to C=O) |

| 6.95 | Doublet (J=8.8 Hz) | 2H | Ar-H (Ortho to OR) |

| 4.40 | Broad Singlet | 2H | -NHNH₂ |

| 3.98 | Triplet (J=6.5 Hz) | 2H | -OCH₂ -CH₂-CH₃ |

| 1.75 | Multiplet | 2H | -OCH₂-CH₂ -CH₃ |

| 0.98 | Triplet (J=7.4 Hz) | 3H | -OCH₂-CH₂-CH₃ |

Troubleshooting & Optimization

-

Low Yield in Step 1: Ensure K₂CO₃ is anhydrous and finely ground. If reaction is slow, switch solvent to DMF (Dimethylformamide) and heat to 80°C (requires aqueous workup).

-

Dimer Formation (Step 2): If a high-melting insoluble solid (>250°C) forms, it is likely the N,N'-bis-acylhydrazine. Solution: Increase the hydrazine hydrate ratio to 10 equivalents and add the ester solution dropwise to the refluxing hydrazine solution.

-

Coloration: Yellowing of the product indicates oxidation of hydrazine or phenol residues. Recrystallize from ethanol with a pinch of activated charcoal.

References

-

FAO/WHO Expert Committee on Food Additives. (2006). Ethyl p-hydroxybenzoate (Ethylparaben) Monograph. Combined Compendium of Food Additive Specifications. Link

-

Organic Syntheses. (1946). Carbazic acid, ethyl ester (General Hydrazinolysis Protocol). Org. Synth. 26, 24. Link

-

Zhang, X., et al. (2015). Method for synthesizing ethyl p-hydroxybenzoate. CN Patent 104326915A. Link

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Heterocyclic Compounds Derived from Ethyl-4-aminobenzoate. Journal of Al-Nahrain University. Link

Sources

Technical Guide: Synthesis and Derivatization of Novel 4-Propoxybenzohydrazide Scaffolds

Executive Summary

This technical guide details the rational design, synthesis, and characterization of 4-propoxybenzohydrazide and its subsequent derivatization into novel Schiff bases. While methoxy- and ethoxy-substituted benzohydrazides are well-documented, the 4-propoxy variant offers a distinct pharmacokinetic profile by increasing lipophilicity (logP), potentially enhancing membrane permeability in microbial or tumor cell targets. This guide is intended for medicinal chemists and drug developers seeking to expand their structure-activity relationship (SAR) libraries with lipophilic hydrazide pharmacophores.

Rational Design & Pharmacophore Analysis

The 4-propoxybenzohydrazide scaffold integrates two critical structural motifs:

-

Hydrazide Linker (-CONHNH₂): A privileged structure capable of hydrogen bonding (donor/acceptor) and metal chelation. It serves as a precursor for 1,3,4-oxadiazoles, triazoles, and hydrazones.

-

4-Propoxy Tail: Unlike shorter alkoxy chains, the propyl group introduces significant steric bulk and hydrophobicity. This modification is strategic for targeting hydrophobic pockets in enzymes such as Enoyl-ACP reductase (InhA) in M. tuberculosis or Cyclooxygenase-2 (COX-2) in inflammatory pathways.

Structural Logic Diagram

Caption: Pharmacophore decomposition of the target scaffold highlighting functional regions.

Synthetic Pathway Overview

The synthesis follows a convergent three-step protocol starting from commercially available ethyl 4-hydroxybenzoate . This route is preferred over starting from the acid to avoid an additional esterification step and to utilize the solubility profile of the ester.

Reaction Scheme

Caption: Step-wise synthetic workflow from starting material to final Schiff base derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-propoxybenzoate (Williamson Ether Synthesis)

This step replaces the phenolic proton with a propyl group. Anhydrous conditions are critical to prevent hydrolysis of the ester or deactivation of the alkyl halide.

-

Reagents: Ethyl 4-hydroxybenzoate (0.01 mol), 1-Bromopropane (0.015 mol), Anhydrous Potassium Carbonate (

, 0.02 mol), Acetone (dry). -

Procedure:

-

Dissolve ethyl 4-hydroxybenzoate in 50 mL of dry acetone in a round-bottom flask.

-

Add anhydrous

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Add 1-bromopropane dropwise.

-

Reflux the mixture at 60–65°C for 8–10 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Filter the hot solution to remove inorganic salts (

, unreacted -

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol or wash with cold water to yield Ethyl 4-propoxybenzoate as a colorless solid/oil.

-

Step 2: Synthesis of 4-Propoxybenzohydrazide (Hydrazinolysis)

This is the core step where the ester is converted to the hydrazide.

-

Reagents: Ethyl 4-propoxybenzoate (from Step 1), Hydrazine hydrate (99% or 80%), Absolute Ethanol.

-

Procedure:

-

Dissolve 0.01 mol of Ethyl 4-propoxybenzoate in 30 mL of absolute ethanol.

-

Add Hydrazine hydrate (0.05 mol) slowly. Note: Excess hydrazine is used to prevent the formation of the dimer (N,N'-diacylhydrazine).

-

Reflux the reaction mixture for 6–8 hours.

-

Cool the mixture to room temperature; then pour onto crushed ice/water.

-

The solid precipitate is filtered, washed with cold water, and dried.[1]

-

Purification: Recrystallize from ethanol to obtain shiny white crystals of 4-Propoxybenzohydrazide .

-

Yield Expectation: 75–85%.

-

Step 3: General Procedure for Schiff Base Derivatives

To generate a library of novel compounds, condense the hydrazide with various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, vanillin).

-

Reagents: 4-Propoxybenzohydrazide (0.001 mol), Aromatic Aldehyde (0.001 mol), Glacial Acetic Acid (catalytic, 2-3 drops), Ethanol (20 mL).

-

Procedure:

-

Dissolve the hydrazide and the equimolar aldehyde in ethanol.

-

Add catalytic glacial acetic acid.

-

Reflux for 4–6 hours.

-

Cool to room temperature. The Schiff base usually precipitates out.

-

Filter, wash with cold ethanol, and recrystallize from ethanol/DMF mixtures.

-

Characterization & Validation Data

To ensure the integrity of the synthesized compounds, the following spectral signatures must be verified.

Table 1: Expected Spectral Data for 4-Propoxybenzohydrazide

| Technique | Functional Group | Expected Signal / Value | Assignment Logic |

| IR ( | 3200–3350 (Doublet) | Primary amine stretching of hydrazide. | |

| 1650–1670 | Amide I band (lowered by conjugation). | ||

| 1240–1260 | Aryl alkyl ether stretch. | ||

| Propyl | 0.9–1.1 (Triplet) | Terminal methyl of propoxy chain. | |

| Propyl | 1.7–1.9 (Sextet) | Middle methylene of propoxy chain. | |

| 3.9–4.1 (Triplet) | Methylene adjacent to oxygen (deshielded). | ||

| 9.0–10.0 (Singlet) | Amide proton (exchangeable with | ||

| 4.0–5.5 (Broad) | Hydrazide amine protons. | ||

| Mass Spec | Molecular Ion | Matches calculated MW of target. |

Biological Context & Applications[3][4][5][6][7][8]

The synthesized derivatives are candidates for screening against multiple biological targets. The 4-propoxy group specifically enhances interaction with hydrophobic domains in the following targets:

-

Antimicrobial (Enoyl-ACP Reductase):

-

Mechanism:[1][2][3][4] Hydrazide derivatives mimic the substrate of InhA, a key enzyme in the Type II fatty acid biosynthesis pathway of bacteria (e.g., M. tuberculosis, S. aureus).

-

Reference: Alkoxybenzohydrazides have shown MIC values comparable to standard antibiotics in resistant strains [1, 2].

-

-

Anticancer (Kinase Inhibition):

-

Antioxidant (DPPH Scavenging):

References

-

Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the synthesis and antimicrobial efficacy of propoxy-substituted derivatives.

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Source: PubMed. Context: Establishes the protocol for benzohydrazide synthesis and biological screening methods.

-

Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. Source: European Journal of Medicinal Chemistry (via PubMed). Context: Validates the hydrazinolysis protocol and cytotoxicity assays for alkoxybenzohydrazides.

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Source: Molecules (via PMC). Context: Provides comparative data for methoxy- derivatives, serving as a baseline for the propoxy- variants.

Sources

- 1. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 2. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104725233A - Preparation method of ethylparaben - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

4-Propoxybenzohydrazide: Structural Architecture and Synthetic Methodology

Technical Whitepaper for Medicinal Chemistry Applications

Part 1: Executive Summary & Chemical Identity

4-Propoxybenzohydrazide (also known as p-propoxybenzoic acid hydrazide) represents a critical scaffold in medicinal chemistry, serving as a versatile precursor for Schiff bases (acylhydrazones) and heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Its structural significance lies in the 4-propoxy tail , which imparts specific lipophilic characteristics (LogP modulation) distinct from its methoxy or ethoxy analogs. This modification alters membrane permeability and solubility profiles, making it a strategic "tuning" molecule in Structure-Activity Relationship (SAR) studies for antimicrobial, antitubercular, and anticancer agents.

Chemical Profile Table

| Property | Data / Descriptor |

| IUPAC Name | 4-Propoxybenzohydrazide |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Crystalline Solid (White to off-white needles) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Calculated LogP | ~1.85 (Moderate Lipophilicity) |

| H-Bond Donors | 3 (Hydrazide -NH-NH₂) |

| H-Bond Acceptors | 3 (Carbonyl O, Ether O, Terminal N) |

Part 2: Structural Analysis & Pharmacophore Mapping

To understand the utility of 4-propoxybenzohydrazide, one must analyze its three distinct functional domains. This molecule is not merely a reactant; it is a pharmacophore template .

Structural Domains:

-

The Lipophilic Tail (Propoxy Group): A three-carbon ether chain that anchors the molecule in hydrophobic pockets of target enzymes (e.g., enoyl-ACP reductase in M. tuberculosis).

-

The Aromatic Core (Benzene Ring): Provides rigid spacing and π-π stacking interactions.

-

The Reactive Head (Hydrazide): A nucleophilic center capable of forming hydrogen bonds or undergoing condensation reactions.

Figure 1: Pharmacophore dissection of 4-Propoxybenzohydrazide showing functional domains.

Part 3: Synthetic Methodology

The synthesis of 4-propoxybenzohydrazide is a self-validating, two-stage protocol starting from 4-hydroxybenzoic acid or its ester. The method below prioritizes yield and purity, utilizing nucleophilic substitution followed by hydrazinolysis.

Reaction Pathway[1]

Figure 2: Step-wise synthetic route from commercial precursors to the final hydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-propoxybenzoate

-

Charge: Dissolve Methyl 4-hydroxybenzoate (0.1 mol) in anhydrous acetone (150 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 0.15 mol). The excess base ensures complete deprotonation of the phenol. -

Alkylation: Add 1-Bromopropane (0.12 mol) dropwise.

-

Reflux: Heat to reflux (~56°C) for 10–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the residue from ethanol.

Step 2: Hydrazinolysis (The Critical Step)

-

Solution: Dissolve Methyl 4-propoxybenzoate (0.05 mol) in absolute ethanol (50 mL).

-

Nucleophilic Attack: Add Hydrazine Hydrate (99% or 80%, 0.25 mol) slowly. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Reflux at 78°C for 4–6 hours.

-

Precipitation: Cool the mixture to room temperature, then to 0°C. The hydrazide will precipitate as white crystals.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Validation Checkpoints:

-

Yield: Expected >75%.

-

Melting Point: ~118–120°C (Distinct from the ester precursor which melts lower).

Part 4: Spectroscopic Characterization (The Fingerprint)

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. Below are the diagnostic signals.

Infrared Spectroscopy (FT-IR)

-

3300–3200 cm⁻¹: Doublet spike indicating primary amine (

) stretching. -

3050 cm⁻¹: Aromatic C-H stretch.

-

2960–2870 cm⁻¹: Aliphatic C-H stretching (Propyl chain).

-

1650–1620 cm⁻¹: Strong Amide I band (

stretch). This confirms the conversion from ester to hydrazide.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The NMR spectrum provides definitive proof of the structure.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.60 | Broad Singlet | 1H | -CONH- | Amide proton; disappears with D₂O shake. |

| 7.80 | Doublet (J=8.8Hz) | 2H | Ar-H (2,6) | Ortho to carbonyl; deshielded by electron-withdrawing group. |

| 6.95 | Doublet (J=8.8Hz) | 2H | Ar-H (3,5) | Ortho to alkoxy; shielded by electron-donating oxygen. |

| 4.40 | Broad Singlet | 2H | -NH₂ | Terminal amine; diagnostic for hydrazides. |

| 3.98 | Triplet | 2H | Alpha-methylene of the propoxy tail. | |

| 1.75 | Multiplet | 2H | Beta-methylene (central carbon of propyl). | |

| 0.98 | Triplet | 3H | Terminal methyl group. |

Part 5: Applications in Drug Discovery

The 4-propoxybenzohydrazide scaffold is rarely the end-product. It is a platform molecule used to generate libraries of bioactive compounds.

Schiff Base Formation (Azomethines)

Reaction with aromatic aldehydes yields N-acylhydrazones.

-

Mechanism: Acid-catalyzed condensation.

-

Application: These derivatives often exhibit enhanced iron-chelating properties and inhibition of ribonucleotide reductase (anticancer target).

Heterocyclization

Cyclization with carbon disulfide (

-

Relevance: The 4-propoxy group aids in penetrating the lipid-rich cell walls of Mycobacteria, making these derivatives potent anti-tubercular candidates.

References

-

Structural & Synthetic Basis

-

Bernhardt, P. V., et al. (2016). "Hydrazone hybrids: Design, synthesis and antiamoebic activity." European Journal of Medicinal Chemistry.

- Context: Establishes the protocol for synthesizing alkoxy-substituted benzohydrazides and their biological relevance.

-

-

Spectroscopic Reference Data

-

Reich, H. J. (2024). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Organic Chemistry Data.

- Context: Authoritative grounding for the assignment of ¹H NMR shifts in DMSO-d₆ for benzohydrazide deriv

-

-

Biological Utility (Lipophilicity)

-

Kumar, S., et al. (2025). "Discovery of New Benzohydrazide Derivatives... as Effective Agricultural Fungicides."[1] Journal of Agricultural and Food Chemistry.

- Context: Validates the use of benzohydrazide scaffolds in developing bioactive agents with specific lipophilic tails.

-

-

General Chemical Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzohydrazide Derivatives.

- Context: Verification of general physical properties and safety d

-

Sources

Deciphering the Benzohydrazide Pharmacophore: A Multi-Target Mechanistic Guide

Executive Summary

The benzohydrazide scaffold (

Part 1: The Chemical Logic of the Scaffold

To understand how benzohydrazides work, one must first understand their electronic versatility. The core pharmacophore operates through three primary chemical modes:

-

Bidentate Chelation: The carbonyl oxygen and the terminal amino nitrogen can form stable 5-membered chelate rings with transition metals (e.g.,

, -

Hydrogen Bonding Network: The hydrazide motif acts as both a hydrogen bond donor and acceptor, mimicking peptide bonds. This allows deep penetration into protein binding pockets, such as the colchicine-binding site of tubulin.

-

Redox Tautomerism: The scaffold can exist in keto and enol forms. In the presence of metal ions (specifically Copper), benzohydrazides can undergo redox cycling, generating Reactive Oxygen Species (ROS) that induce DNA damage—a mechanism often exploited for antimicrobial and anticancer activity.

Part 2: Primary Mechanisms of Action

Mechanism A: Microtubule Destabilization (Anticancer)

Benzohydrazides, particularly those fused with carbazole or benzimidazole moieties, act as Microtubule Destabilizing Agents (MDAs) .

-

The Target:

-Tubulin subunit. -

The Site: The Colchicine-binding site (interface between

and -

The Effect: Unlike Taxanes (which "freeze" microtubules), benzohydrazides prevent the polymerization of tubulin dimers into microtubules. This leads to:

-

Disruption of the mitotic spindle.

-

Cell cycle arrest at the

phase. -

Induction of apoptosis (via Bcl-2 phosphorylation).

-

Mechanism B: Metalloenzyme Inhibition (Urease & HDAC)

The most well-documented enzymatic target is Urease (specifically Nickel-dependent ureases found in H. pylori).

-

The Logic: The active site of urease contains two

ions bridged by a carbamylated lysine.[2] -

The Interaction: The benzohydrazide carbonyl oxygen coordinates to one Nickel ion, while the hydrazide nitrogen interacts with the other (or the bridging water molecule). This "clamps" the active site, preventing urea hydrolysis.

-

Kinetic Profile: Often acts as a competitive or mixed-type inhibitor.

Mechanism C: DNA Gyrase Inhibition (Antimicrobial)

In bacterial models (S. aureus, E. coli), benzohydrazides interfere with DNA replication.

-

The Target: DNA Gyrase (Topoisomerase II).

-

The Effect: The scaffold stabilizes the DNA-enzyme cleavage complex, preventing the re-ligation of DNA strands. This leads to the accumulation of double-strand breaks and bacterial cell death.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways triggered by the benzohydrazide scaffold based on the biological context.

Caption: The "Benzohydrazide Interactome" showing three distinct pharmacological pathways dependent on target environment.

Part 4: Experimental Protocols (Self-Validating Systems)

To publish high-impact mechanistic data, you must move beyond simple

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To distinguish between microtubule stabilizing (Taxol-like) and destabilizing (Vinca-like) mechanisms.

Reagents:

-

Purified Porcine Brain Tubulin (>99%).

-

GTP (1 mM).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Controls: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), DMSO (Vehicle).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

-

Treatment: Add test compound (typically 5-10

) to a 96-well plate (pre-warmed to 37°C). -

Initiation: Add the cold tubulin mixture to the wells.

-

Measurement: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

Data Interpretation (Self-Validation):

-

Standard Polymerization (Vehicle): Sigmoidal curve (Lag phase -> Log phase -> Plateau).

-

Stabilizer (Paclitaxel): Eliminates lag phase; higher plateau.

-

Benzohydrazide (Destabilizer): Decreases the slope of the log phase and lowers the final plateau absorbance. If the curve looks like the vehicle, the compound is NOT acting directly on tubulin.

Protocol 2: Urease Inhibition Kinetics (The Berthelot Method)

Objective: To determine the type of inhibition (Competitive vs. Non-competitive) against Nickel-dependent enzymes.

Workflow:

-

Enzyme Mix: Incubate Jack Bean Urease (25

) with PBS (pH 6.8) and the test compound at various concentrations (0.1 - 100 -

Substrate Addition: Add Urea (55

, 100 mM). Incubate for 15 minutes. -

Quenching: Add Phenol-nitroprusside and Alkali-hypochlorite reagents (Berthelot reagents).

-

Readout: Measure absorbance at 630 nm (Indophenol blue formation).

Validation Logic:

-

Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).

-

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

decreases,

Part 5: Data Presentation & Analysis

When reporting your findings, summarize the structure-activity relationship (SAR) clearly.

Table 1: Expected SAR Trends for Benzohydrazides

| Structural Modification | Target Effect | Mechanistic Rationale |

| Electron-Withdrawing Groups (EWG) (e.g., | Increases Urease Inhibition | Increases acidity of the hydrazide proton, strengthening metal coordination to |

| Trimethoxy substitution ( | Increases Cytotoxicity | Mimics the A-ring of Colchicine, improving fit into the tubulin hydrophobic pocket. |

| Bulky Hydrophobic Groups (e.g., Carbazole) | Enhances DNA Interaction | Facilitates intercalation or groove binding for Gyrase inhibition. |

Part 6: Troubleshooting & Common Pitfalls

-

False Positives in Screening: Benzohydrazides are "frequent hitters" in aggregation assays.

-

Solution: Always run the assay with and without 0.01% Triton X-100. If activity disappears with detergent, your compound is aggregating (a false positive), not inhibiting.

-

-

Solubility Issues: The scaffold can be insoluble in aqueous media.

-

Solution: Ensure DMSO concentration does not exceed 0.5% in cell assays to avoid vehicle toxicity masking the mechanism.

-

-

Interference with Colorimetric Assays: Hydrazides can react with aldehydes/ketones in assay reagents.

-

Solution: Use proper blanks (Compound + Reagent without Enzyme) to subtract background absorbance.

-

References

-

Vertex AI Search. (2024). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. ResearchGate. Link

-

Vertex AI Search. (2021). 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents.[1] PubMed.[3][4][5] Link

-

Vertex AI Search. (2015). A Novel Anti-Microtubule Agent With Carbazole and Benzohydrazide Structures Suppresses Tumor Cell Growth in Vivo. PubMed.[4][5] Link

-

Vertex AI Search. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.[6] Link

-

Vertex AI Search. (2018). Benzohydrazides: As potential bio-active agents.[7][8][9][10] The Pharma Innovation Journal. Link

Sources

- 1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. derpharmachemica.com [derpharmachemica.com]

In Silico Bioactivity Prediction of 4-Propoxybenzohydrazide

A Computational Lead Optimization Guide

Executive Summary

This technical guide details the in silico characterization of 4-Propoxybenzohydrazide , a pharmacophore scaffold exhibiting significant potential in antimicrobial and anti-inflammatory domains. Unlike generic benzohydrazides, the inclusion of a 4-propoxy tail introduces specific lipophilic vectors that modulate membrane permeability and hydrophobic pocket occupancy in target enzymes.

This document serves as a self-validating protocol for researchers to predict bioactivity, assess drug-likeness, and simulate protein-ligand stability using open-source, industry-standard tools (SwissADME, AutoDock Vina, GROMACS).

Chemical Space & Ligand Preparation[1]

The accuracy of any in silico prediction relies on the quality of the input structure. 4-Propoxybenzohydrazide contains a flexible hydrazide linker (

Structural Definition

-

IUPAC Name: 4-propoxybenzohydrazide

-

SMILES: CCCOc1ccc(C(=O)NN)cc1

-

Key Pharmacophore Features:

-

Hydrazide Motif: Hydrogen bond donor/acceptor; metal chelation capability.

-

Propoxy Tail: Hydrophobic anchor; increases

for biological membrane penetration.

-

Preparation Protocol

Objective: Generate a low-energy 3D conformer for docking.

-

Generation: Convert SMILES to 3D structure using Avogadro or RDKit .

-

Protonation: Set pH to 7.4. The terminal hydrazine nitrogen is weakly basic; ensure it is modeled in its neutral state for intracellular targets unless specific acidic environments are targeted.

-

Energy Minimization:

-

Force Field: MMFF94 (Merck Molecular Force Field).

-

Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.

-

Convergence Criterion:

.

-

ADMET & Drug-Likeness Profiling[2]

Before assessing efficacy, we must validate safety and bioavailability. The propoxy group significantly alters the physicochemical profile compared to the parent benzohydrazide.

Workflow Logic

We utilize SwissADME for predictive modeling. The core hypothesis is that the propoxy chain pushes the molecule into an optimal lipophilicity window for CNS or intracellular bacterial penetration.

Predicted Physicochemical Profile

Note: Values below are representative estimates based on structure-activity relationship (SAR) data for 4-alkoxybenzohydrazides.

| Property | Value (Predicted) | Interpretation |

| Molecular Weight | ~194.23 g/mol | < 500 (Passes Lipinski) |

| Log | 1.8 - 2.2 | Optimal for oral bioavailability. |

| H-Bond Donors | 2 | < 5 (Passes Lipinski) |

| H-Bond Acceptors | 3 | < 10 (Passes Lipinski) |

| BBB Permeant | Yes | The propoxy group enhances CNS entry. |

| GI Absorption | High | Excellent oral uptake predicted. |

| Brenk Alert | Hydrazine | Warning: Potential toxicity/metabolic instability. |

Expert Insight: The "Hydrazine" structural alert (Brenk) suggests potential toxicity. However, in medicinal chemistry, this is often mitigated by the formation of hydrazones or metal complexes. For this guide, we evaluate the parent hydrazide as a prodrug or active metabolite.

Target Identification & Molecular Docking[2][3][4][5][6][7]

Based on the hydrazide scaffold's known bioactivity, we select two primary biological targets:

-

Cyclooxygenase-2 (COX-2): Anti-inflammatory target.[1][2] The propoxy tail mimics the lipophilic interactions of NSAIDs.

-

Enoyl-ACP Reductase (InhA): Antitubercular target. Hydrazides (like Isoniazid) are classic inhibitors here.

Docking Workflow Visualization

Figure 1: Standardized molecular docking pipeline using AutoDock Vina.

Experimental Protocol (AutoDock Vina)

Step 1: Receptor Preparation

-

Source: Download PDB ID 6COX (COX-2) and 1ENY (InhA) from RCSB.

-

Cleaning: Remove crystallographic water molecules and co-crystallized ligands.

-

Chemistry: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .

Step 2: Grid Box Definition

-

Center: Define the grid center

based on the centroid of the native ligand (e.g., Celecoxib for COX-2). -

Dimensions:

Å. This ensures the flexible propoxy tail has room to explore the hydrophobic pocket.

Step 3: Execution

-

Exhaustiveness: Set to 32 (high precision).

-

Modes: Generate 9 binding modes.

Step 4: Interaction Analysis

-

Criteria: Look for H-bonds between the hydrazide

and catalytic residues (e.g., Tyr355 in COX-2). -

Hydrophobic Fit: Verify the propoxy tail occupies the hydrophobic channel (Val/Leu rich regions).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the 4-Propoxybenzohydrazide-Protein complex over time.

Simulation Logic

We use GROMACS to simulate the complex in a solvated, physiological environment.

Figure 2: GROMACS simulation pipeline for complex stability verification.

Detailed Protocol

1. Topology Generation:

-

Protein: Use pdb2gmx with the CHARMM36 force field.

-

Ligand: Generate topology using the CGenFF server (compatible with CHARMM).[3] Convert the .str file to GROMACS format using the cgenff_charmm2gmx.py script.

2. Solvation & Neutralization:

-

Box: Dodecahedron (maintains periodic boundary conditions efficiently).[4][5]

-

Solvent: TIP3P water model.

-

Ions: Add

and

3. Equilibration:

-

NVT (Canonical Ensemble): Stabilize temperature at 300 K using the V-rescale thermostat (100 ps).

-

NPT (Isothermal-Isobaric): Stabilize pressure at 1 bar using the Parrinello-Rahman barostat (100 ps).

4. Production Run:

-

Duration: 100 ns.

-

Step Size: 2 fs.

-

Constraint: LINCS algorithm for all H-bonds.

Data Interpretation (Metrics)

| Metric | Acceptable Range | Significance for 4-Propoxybenzohydrazide |

| RMSD (Ligand) | < 2.0 Å | Indicates the ligand remains bound in the docking pose.[6] Spikes > 3.0 Å suggest the propoxy tail is too flexible or the binding is unstable. |

| RMSF (Residues) | Low in active site | High fluctuation in the active site suggests the ligand is not effectively stabilizing the pocket. |

| Rg (Gyration) | Constant | Sudden expansion implies protein unfolding or ligand dissociation. |

Conclusion & Strategic Recommendations

The in silico evaluation of 4-Propoxybenzohydrazide suggests it is a viable lead candidate, particularly where the propoxy group can exploit hydrophobic pockets that simple benzohydrazides cannot.

Key Recommendations:

-

Synthesis: Proceed with synthesis if the docking score is

(COX-2) or -

Derivatization: If the hydrazine moiety shows toxicity alerts in SwissADME, consider condensing it into a hydrazone (Schiff base) to improve stability and reduce metabolic liability.

-

Validation: Prioritize RMSD analysis of the propoxy tail during MD. If the tail "flops" out of the pocket, the chain length (propyl) may need optimization to ethyl or butyl.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[7] Journal of Computational Chemistry. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

-

Malhotra, M., et al. (2012).[8] Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society. Link

Sources

- 1. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]

- 2. researchgate.net [researchgate.net]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. Protein-Ligand Complex [mdtutorials.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Synthetic Pathways and Structural Validation of 4-Propoxybenzohydrazide Schiff Bases

Topic: Synthesis and characterization of Schiff bases of 4-Propoxybenzohydrazide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Lipophilic Hydrazone Pharmacophore

In the landscape of medicinal chemistry, the modification of the benzohydrazide scaffold represents a critical strategy for enhancing bioavailability and target specificity. While benzohydrazides are established pharmacophores with antimicrobial and anti-inflammatory profiles, the introduction of a 4-propoxy substituent serves a specific functional purpose: it modulates the lipophilicity (LogP) of the molecule, potentially improving membrane permeability compared to its methoxy or hydroxy analogues.

This technical guide details the robust synthesis and rigorous characterization of Schiff bases derived from 4-propoxybenzohydrazide. It moves beyond standard recipe-following, offering a mechanistic deconstruction of the reaction kinetics, self-validating spectral checkpoints, and protocols designed for reproducibility in drug discovery campaigns.

Synthetic Strategy & Mechanistic Insight

The synthesis is a convergent two-phase workflow. Phase I involves the construction of the hydrazide core from ethyl 4-hydroxybenzoate. Phase II utilizes acid-catalyzed condensation to generate the target Schiff bases (acylhydrazones).

Phase I: Precursor Assembly (Williamson Etherification & Hydrazinolysis)

The synthesis begins with Ethyl 4-hydroxybenzoate (Ethylparaben) . The phenolic hydroxyl group is alkylated using propyl iodide/bromide in the presence of a weak base (Potassium Carbonate) to yield Ethyl 4-propoxybenzoate . This intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the key precursor: 4-Propoxybenzohydrazide .

-

Critical Control Point: Anhydrous conditions during alkylation prevent hydrolysis of the ester.

-

Purification: The hydrazide product typically precipitates upon cooling, allowing for isolation via filtration without complex chromatography.

Phase II: Schiff Base Condensation (The Azomethine Formation)

The core reaction involves the condensation of 4-propoxybenzohydrazide with various aromatic aldehydes.

Mechanism:

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. -

Hemiaminal Formation: A tetrahedral intermediate (hemiaminal) is formed.

-

Dehydration: Acid catalysis (typically glacial acetic acid) protonates the hydroxyl group, facilitating water elimination to form the

imine bond.

Reaction Equilibrium:

-

Thermodynamic Driver: The reaction is reversible. Continuous removal of water (via Dean-Stark trap or molecular sieves) or the use of ethanol (where the product is less soluble and precipitates) drives the equilibrium to the right.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from commercial starting material to final Schiff base derivative.

Experimental Protocols

Synthesis of 4-Propoxybenzohydrazide

Reagents: Ethyl 4-hydroxybenzoate (0.01 mol), 1-Bromopropane (0.015 mol), Anhydrous

-

Alkylation:

-

Dissolve Ethyl 4-hydroxybenzoate in dry acetone. Add

. -

Add 1-Bromopropane dropwise. Reflux for 8–10 hours.

-

Filter inorganic salts while hot. Evaporate solvent.[1]

-

Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a single spot with higher

than the starting phenol.

-

-

Hydrazinolysis:

-

Dissolve the ester intermediate in absolute ethanol (30 mL).

-

Add Hydrazine hydrate (0.05 mol) slowly.

-

Reflux for 4–6 hours. Monitor by TLC.

-

Cool the mixture to

. The solid hydrazide will precipitate. -

Filter, wash with cold ethanol, and recrystallize from ethanol.[2]

-

Yield Target: >75%.[3] Melting Point: ~118–120°C (Confirm with literature).

-

General Procedure for Schiff Base Synthesis

Reagents: 4-Propoxybenzohydrazide (0.001 mol), Aromatic Aldehyde (0.001 mol), Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).

-

Dissolution: Dissolve the hydrazide in hot ethanol.

-

Addition: Add the equimolar aromatic aldehyde.

-

Catalysis: Add 2–3 drops of glacial acetic acid. The pH shift activates the carbonyl carbon.

-

Reflux: Reflux the mixture for 3–6 hours.

-

Observation: A color change or precipitate formation often occurs within the first hour.

-

-

Isolation: Pour the reaction mixture into crushed ice or cool slowly to room temperature.

-

Purification: Filter the solid product. Recrystallize from ethanol/DMF mixtures to ensure removal of unreacted aldehyde.

Characterization Matrix: Self-Validating Systems

To ensure scientific integrity, the structure must be validated using a multi-spectral approach. The disappearance of the

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate functional group confirmation.

| Functional Group | Frequency Region ( | Diagnostic Feature |

| Amide Carbonyl (C=O) | 1650 – 1680 | Strong, sharp band. Confirming the amide linkage is intact. |

| Azomethine (C=N) | 1600 – 1640 | Primary Indicator. New band appearing upon condensation. |

| NH Stretch | 3100 – 3300 | Medium intensity. Confirms the secondary amide. |

| C-O-C (Ether) | 1230 – 1260 | Confirms the propoxy chain integrity. |

| NH2 (Hydrazide) | 3300 – 3400 (Doublet) | Disappearance. The loss of the doublet indicates successful conversion of the primary amine. |

Nuclear Magnetic Resonance ( -NMR)

NMR provides the definitive structural proof. Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Amide -NH- | 10.0 – 12.0 | Singlet | Downfield due to H-bonding and anisotropy of C=O. |

| Azomethine -N=CH- | 8.2 – 8.8 | Singlet | Diagnostic Peak. Confirms Schiff base formation. |

| Aromatic Protons | 6.8 – 8.0 | Multiplets | Pattern depends on aldehyde substitution.[4] |

| Propoxy -OCH2- | 3.9 – 4.1 | Triplet | Characteristic of the ether linkage. |

| Propoxy -CH2- | 1.6 – 1.8 | Multiplet | Methylene bridge. |

| Propoxy -CH3 | 0.9 – 1.1 | Triplet | Terminal methyl group. |

Mass Spectrometry

-

Molecular Ion (

): Should match the calculated molecular weight. -

Fragmentation: Common loss of the propoxy group (

) or cleavage at the amide bond (

Biological Implications & ADMET Context

For drug development professionals, the 4-propoxybenzohydrazide scaffold offers specific advantages:

-

Lipophilicity Tuning: The propyl chain increases

compared to methyl/ethyl analogs, potentially enhancing blood-brain barrier (BBB) penetration or cell membrane traversal. -

Pharmacophore Stability: The acylhydrazone linkage (

) is generally stable at physiological pH but can hydrolyze in highly acidic lysosomes, suggesting potential for pH-sensitive prodrug design. -

Target Activity: Schiff bases of this class have documented efficacy against:

References

-

Synthesis and Biological Evaluation of Benzohydrazide Derivatives. Source: Journal of Pharmaceutical Chemistry. URL:[Link] (Representative source for benzohydrazide synthesis protocols).

-

Schiff Bases of 4-Propoxybenzohydrazide: Synthesis and Antimicrobial Activity. Source: ResearchGate / Vertex AI Search Results. URL:[Link]

-

Infrared and NMR Spectral Studies of Schiff Bases. Source: National Institutes of Health (NIH) - PubMed Central. URL:[Link]

- Method for Synthesizing Ethyl p-Hydroxybenzoate.

Sources

- 1. fao.org [fao.org]

- 2. CN104725233A - Preparation method of ethylparaben - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, Characterization and Bacterial Growth Inhibitory Properties of Schiff-Base Ligands Derived from Amino Acids, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. pubs.vensel.org [pubs.vensel.org]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Discovery of New Biological Targets for 4-Propoxybenzohydrazide Analogs

Introduction: The Untapped Potential of 4-Propoxybenzohydrazide Analogs

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 4-propoxybenzohydrazide series, in particular, presents a promising starting point for the development of novel therapeutics. However, for many of these analogs, the precise molecular targets and mechanisms of action remain elusive. This knowledge gap hinders rational drug design and the full realization of their therapeutic potential.

This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically identify and validate novel biological targets for 4-propoxybenzohydrazide analogs. By integrating cutting-edge experimental and computational strategies, we will illuminate the path from a bioactive compound to a well-validated therapeutic target, thereby accelerating the drug discovery process. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and ensuring self-validating systems at every step.

I. The Strategic Framework for Target Deconvolution

The journey to uncover the molecular targets of a bioactive small molecule is a multi-faceted process that requires a synergistic approach.[5][6] We will employ a parallel and iterative strategy that combines direct biochemical methods with in-cell and computational techniques to build a robust body of evidence for target engagement.

Our strategic workflow is designed to be both comprehensive and adaptable, allowing for iterative refinement as data is generated.

Caption: Integrated workflow for target deconvolution of 4-propoxybenzohydrazide analogs.

II. Phase 1: Foundational Steps - Probe Synthesis

The success of affinity-based target identification hinges on the design and synthesis of a high-quality chemical probe.[7][8] This involves strategically modifying the 4-propoxybenzohydrazide analog to incorporate a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity.

Protocol 1: Synthesis of a Biotinylated 4-Propoxybenzohydrazide Affinity Probe

-

Causality: The choice of linker position is critical. It should be placed at a site on the molecule that is not essential for its interaction with the target protein. Preliminary structure-activity relationship (SAR) studies can inform this decision. A sufficiently long and flexible linker will minimize steric hindrance and allow the probe to access the binding pocket of the target protein.

-

Synthesis of a Linker-Modified Analog:

-

Begin with a 4-propoxybenzohydrazide analog that retains potent biological activity.

-

Introduce a reactive functional group (e.g., a terminal alkyne or azide) at a non-critical position via standard organic synthesis protocols.[9] This will serve as a handle for attaching the biotin tag.

-

-

Click Chemistry for Biotinylation:

-

Dissolve the linker-modified analog and an azide- or alkyne-functionalized biotin molecule in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Add a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the resulting biotinylated probe using column chromatography.

-

-

Synthesis of a Control Probe:

-

Synthesize a control probe that is structurally similar to the affinity probe but lacks the biotin tag. This is crucial for distinguishing specific interactors from non-specific binders in subsequent experiments.

-

III. Phase 2: Unbiased Target Identification

With the necessary chemical tools in hand, we can now proceed with unbiased, proteome-wide approaches to identify potential binding partners.

A. Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic technique utilizes the immobilized bioactive compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[10][11][12]

Protocol 2: AC-MS for Target Pull-Down

-

Immobilization of the Affinity Probe:

-

Couple the biotinylated affinity probe to streptavidin-coated magnetic beads. Incubate the probe with the beads in a suitable buffer (e.g., phosphate-buffered saline, PBS) with gentle rotation.

-

Wash the beads extensively to remove any unbound probe.

-

-

Cell Lysate Preparation:

-

Culture cells relevant to the observed biological activity of the 4-propoxybenzohydrazide analog.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Enrichment:

-

Incubate the clarified cell lysate with the probe-immobilized beads.

-

In a parallel experiment, incubate the lysate with beads coupled to a control molecule (e.g., biotin alone) to identify non-specific binders.

-

For competitive elution, pre-incubate the lysate with an excess of the free, non-biotinylated 4-propoxybenzohydrazide analog before adding the probe-immobilized beads. This will help to identify specific binders that are competed off by the free compound.

-

-

Washing and Elution:

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing buffer (e.g., Laemmli buffer) and boiling.[10]

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a protein database.

-

B. Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying drug targets in a cellular context without the need for chemical modification of the compound.[13][14] It relies on the principle that protein-ligand binding alters the thermal stability of the target protein.

Protocol 3: TPP for In-Cell Target Identification

-

Cell Treatment:

-

Treat cultured cells with the 4-propoxybenzohydrazide analog or a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

Aliquot the treated cells and heat them to a range of different temperatures.[13]

-

-

Protein Extraction and Digestion:

-

Lyse the cells at each temperature point and separate the soluble and aggregated protein fractions by centrifugation.

-

Collect the soluble fractions, reduce, alkylate, and digest the proteins with trypsin.

-

-

Isobaric Labeling and Mass Spectrometry:

-

Label the resulting peptides from each temperature point with tandem mass tags (TMTs) for multiplexed quantitative analysis.[15]

-

Combine the labeled peptide samples and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein at each temperature.

-

Plot the protein abundance as a function of temperature to generate "melting curves."

-

Identify proteins with a significant shift in their melting temperature (Tm) in the presence of the compound compared to the vehicle control. An increase in Tm suggests stabilization upon binding.

-

C. Computational Target Prediction

In silico methods provide a complementary and rapid approach to generate hypotheses about potential targets.[16][17][18][19] These methods can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Approaches: These methods, such as pharmacophore modeling and similarity searching, compare the 4-propoxybenzohydrazide analog to libraries of compounds with known biological targets.

-

Structure-Based Approaches: If the three-dimensional structure of potential targets is known, molecular docking can be used to predict the binding mode and affinity of the analog to the protein's active site.

IV. Phase 3: Converging on High-Confidence Hits

The data from AC-MS, TPP, and computational predictions will likely generate a list of potential targets. The next crucial step is to integrate these datasets to prioritize the most promising candidates for further validation.

Data Presentation: Prioritization of Potential Targets

| Rank | Protein Target | AC-MS (Fold Enrichment vs. Control) | TPP (ΔTm in °C) | Computational Docking Score (kcal/mol) | Rationale for Prioritization |

| 1 | Succinate Dehydrogenase (SDH) | 15.2 | +3.5 | -9.8 | Strong evidence from multiple orthogonal methods. Known target of some fungicides.[20][21] |

| 2 | Monoamine Oxidase A (MAO-A) | 8.7 | +2.1 | -8.5 | Consistent with known activities of some hydrazide derivatives.[22][23][24][25] |

| 3 | Carbonic Anhydrase II | 5.1 | +1.5 | -7.9 | Moderate evidence; requires further validation. |

| 4 | p38 MAPK | 3.9 | Not detected | -9.2 | Potential off-target; strong computational prediction warrants investigation. |

Protocol 4: In Vitro Validation of Top Candidates

-

Recombinant Protein Expression and Purification:

-

Express and purify the top-ranked candidate proteins (e.g., SDH and MAO-A).

-

-

Enzymatic Assays:

-

Perform in vitro enzymatic assays in the presence of varying concentrations of the 4-propoxybenzohydrazide analog to determine its inhibitory activity (IC50).

-

-

Direct Binding Assays:

-

Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding affinity (KD) of the analog to the purified target protein.

-

V. Phase 4: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with the target in a cellular environment and elicits a downstream functional consequence is the ultimate goal of target validation.[6][26][27][28]

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells or tissue samples.[29]

Protocol 5: CETSA for In-Cell Target Validation

-

Cell Treatment and Lysis:

-

Treat cells with the 4-propoxybenzohydrazide analog or vehicle control.

-

Heat the intact cells to a specific temperature that causes partial denaturation of the target protein.

-

Lyse the cells and separate the soluble and aggregated protein fractions.

-

-

Western Blot Analysis:

-

Analyze the amount of soluble target protein remaining in each sample by Western blotting using a target-specific antibody.

-

A higher amount of soluble protein in the compound-treated sample indicates target stabilization and therefore, engagement.

-

B. Genetic Approaches for Target Validation

Genetic knockdown using siRNA or knockout using CRISPR-Cas9 can provide strong evidence for the role of a target in the observed cellular phenotype.

Protocol 6: Target Knockdown and Phenotypic Rescue

-

siRNA-mediated Knockdown:

-

Transfect cells with siRNAs targeting the candidate protein to reduce its expression.

-

Assess whether the knockdown phenocopies the effect of the 4-propoxybenzohydrazide analog.

-

-

CRISPR-Cas9 Mediated Knockout:

-

Generate a stable cell line with the target gene knocked out.

-

Determine if the knockout cells are resistant to the effects of the compound.

-

C. Signaling Pathway Analysis

Understanding how the interaction between the 4-propoxybenzohydrazide analog and its target affects cellular signaling pathways is crucial for elucidating its mechanism of action.

Caption: Potential signaling pathway affected by SDH inhibition.[30]

VI. Conclusion and Future Directions

The systematic and multi-pronged approach outlined in this guide provides a robust framework for the discovery and validation of novel biological targets for 4-propoxybenzohydrazide analogs. By integrating chemical biology, proteomics, and computational methods, researchers can move beyond phenotypic observations to a deep mechanistic understanding of compound action. The identification of novel, druggable targets will open new avenues for therapeutic intervention in a range of diseases and underscores the importance of a rigorous and integrated approach to modern drug discovery.

VII. References

-

G-Biosciences. Affinity Chromatography. [Link]

-

Turriziani, B., et al. (2014). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 13(2), 532-545. [Link]

-

Patel, R. J., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(10), 4531-4536. [Link]

-

Jagannathan, M., et al. (2012). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Journal of Visualized Experiments, (69), e4362. [Link]

-

Yang, M., et al. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 14, 1143240. [Link]

-

Wang, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry, 18(20), 1737-1754. [Link]

-

Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1593. [Link]

-

Miettinen, T. P., et al. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. In Methods in Molecular Biology (Vol. 1745, pp. 209-221). [Link]

-

Li, H., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2465. [Link]

-

Tsolaki, E., et al. (2004). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 417-422. [Link]

-

Savitski, M. M., et al. (2018). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS Letters, 592(12), 2061-2070. [Link]

-

Li, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6614-6623. [Link]

-

Lee, K., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 7(45), 41530-41541. [Link]

-

Kavitha, S., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 33-39. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Archiv der Pharmazie, 355(9), e2200181. [Link]

-

de Souza, G. E. P., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1369324. [Link]

-

Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Neglected Diseases and Drug Discovery (pp. 25-40). [Link]

-

Al-Janabi, A. (2023). How to prepare samples for proteomic analysis with Protocols.io. BioTechniques. [Link]

-

Chen, L., et al. (2022). Computational Drug Target Prediction: Benchmark and Experiments. 2022 IEEE 10th International Conference on Healthcare Informatics (ICHI), 550-550. [Link]

-

Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(1), 77-88. [Link]

-

Lee, H., & Kim, Y. (2023). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Organic & Biomolecular Chemistry, 21(20), 4153-4166. [Link]

-

Sygnature Discovery. (n.d.). Target Validation. [Link]

-

Kumar, D., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 643-651. [Link]

-

Li, D., et al. (2025). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Cancer Cell International, 25(1), 1-16. [Link]

-

Johnson, C. H., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online, 38(3), 22-29. [Link]

-

Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

-

Petzer, J. P., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 76, 129038. [Link]

-

Li, X., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chemistry–A European Journal, 29(70), e202302061. [Link]

-

de.NBI. (n.d.). TPP - Analyzing thermal proteome profiling experiments. [Link]

-

Aragen Life Sciences. (n.d.). Target Identification and Validation. [Link]

-

Al-Ostath, A., et al. (2018). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 11(8), 1279-1290. [Link]

-

Chen, X., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Drug Metabolism, 19(11), 918-927. [Link]

-

Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

-

Florida ExpertNet. (n.d.). New Small Molecules for Targeting Succinate Dehydrogenase. [Link]

-

Al-Sha'er, M. A., et al. (2022). Computational Model Development of Drug-Target Interaction Prediction: A Review. Bioengineering, 9(11), 633. [Link]

-

Li, H., et al. (2020). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 68(16), 4538-4547. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Journal of Molecular Structure, 1286, 135544. [Link]

-

Jagtap, P. D., & Johnson, J. E. (2021). A Practical Beginner's Guide to Proteomics. Journal of Proteome Research, 20(4), 1736-1750. [Link]

-

Ong, S.-E., et al. (2009). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of the American Chemical Society, 131(14), 5075-5083. [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

-

Reddy, A., et al. (2024). Succinate dehydrogenase activity supports de novo purine synthesis. bioRxiv. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 065–075. [Link]

-

ResearchGate. (n.d.). Thermal proteomics profiling (TPP) workflow. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 13. huber.embl.de [huber.embl.de]

- 14. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational Drug Target Prediction: Benchmark and Experiments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. benthamscience.com [benthamscience.com]

- 20. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 25. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 26. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sygnaturediscovery.com [sygnaturediscovery.com]

- 28. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 29. New Anticancer Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]

- 30. Succinate dehydrogenase activity supports de novo purine synthesis | bioRxiv [biorxiv.org]

Physicochemical properties of 4-Propoxybenzohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Propoxybenzohydrazide

Abstract

4-Propoxybenzohydrazide is a derivative of the versatile benzohydrazide scaffold, a class of compounds recognized for its significant and diverse biological activities.[1][2] As researchers and drug development professionals explore novel chemical entities, a thorough understanding of their fundamental physicochemical properties is paramount for predicting pharmacokinetics, formulation development, and overall therapeutic potential. This guide provides a comprehensive overview of 4-Propoxybenzohydrazide, detailing its molecular identity, a robust protocol for its synthesis and purification, and a systematic approach to its complete physicochemical and spectroscopic characterization. By integrating established analytical methodologies with the rationale behind their application, this document serves as a self-validating framework for scientists working with this and related compounds.

Introduction: The Benzohydrazide Scaffold in Drug Discovery

Hydrazide and hydrazone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with demonstrated therapeutic efficacy.[1][3] The benzohydrazide moiety, in particular, is considered a "privileged pharmacophore" due to its ability to interact with a wide array of biological targets. This has led to the development of benzohydrazide derivatives with potent antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][4] The functional versatility of the hydrazide group allows for the synthesis of extensive compound libraries, enabling systematic structure-activity relationship (SAR) studies. 4-Propoxybenzohydrazide, featuring a propoxy ether linkage, represents an analogue designed to modulate lipophilicity and metabolic stability, properties critical for drug efficacy. A comprehensive characterization of its physicochemical profile is the foundational step in evaluating its potential as a lead compound for further development.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. The key identifiers for 4-Propoxybenzohydrazide are summarized below.

`dot graph "4_Propoxybenzohydrazide_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} `

| Identifier | Value | Source |

| IUPAC Name | 4-Propoxybenzohydrazide | N/A |

| CAS Number | 64328-60-5 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| SMILES | O=C(NN)C1=CC=C(OCCC)C=C1 | [5] |

Synthesis and Purification

The synthesis of benzohydrazides is reliably achieved through the hydrazinolysis of the corresponding benzoic acid ester.[1][3] This method is efficient and typically yields a clean product that can be readily purified by recrystallization. The precursor, methyl 4-propoxybenzoate, can be prepared from commercially available 4-propoxybenzoic acid[6] or synthesized from 4-hydroxybenzoate.

Experimental Protocol: Synthesis

-

Rationale: This two-step, one-pot procedure first converts the carboxylic acid to its methyl ester using thionyl chloride, a highly effective and clean esterification reagent. The subsequent reaction with hydrazine hydrate proceeds via nucleophilic acyl substitution to form the stable hydrazide. Methanol is an excellent solvent for both steps.

-

Esterification:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-propoxybenzoic acid (0.05 mol, 9.01 g).

-

Add anhydrous methanol (100 mL) and stir until the solid is suspended.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride (0.075 mol, 5.5 mL) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4 hours.

-